Evidence 1: AVN-101 Demonstrates Superior Pharmacokinetic Profile and Half-Life vs. Latrepirdine (Dimebon) in Humans
In a Phase I clinical study involving 32 healthy volunteers, AVN-101 demonstrated a harmonic mean half-life of 14 hours with a linear increase in Cmax and AUC across the dose range of 2 to 20 mg when administered orally. The pharmacokinetic profile of AVN-101 was explicitly stated to have a 'clear superiority' over that of its close structural analogue, latrepirdine (Dimebon), which had known DMPK liabilities [1].
| Evidence Dimension | Human Pharmacokinetics - Terminal Half-Life |
|---|---|
| Target Compound Data | Harmonic mean half-life of 14 hours (Phase I human, oral dose range 2-20 mg) |
| Comparator Or Baseline | Latrepirdine (Dimebon) - specific half-life value not provided, but PK profile described as having 'liabilities' and 'clear superiority' of AVN-101 was stated. |
| Quantified Difference | AVN-101 half-life = 14 hours; Dimebon profile explicitly inferior (qualitative comparison stated as 'clear superiority'). |
| Conditions | Phase I dose-escalation study in 32 healthy volunteers; oral administration. |
Why This Matters
A longer half-life supports once-daily dosing, which is a critical differentiator for patient compliance and commercial viability in chronic CNS indications.
- [1] Lavrovsky, Y., Ivachtchenko, A. V., et al. (2010). P3-442: Preclinical and early clinical studies of AVN-101, a novel balanced molecule for the treatment of Alzheimer's disease. Alzheimer's & Dementia, 6(4S_Part_17), S561-S562. View Source
